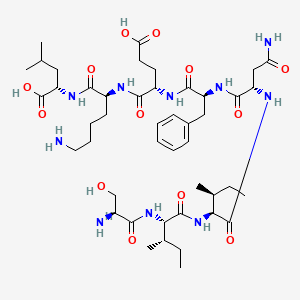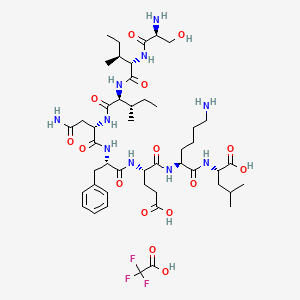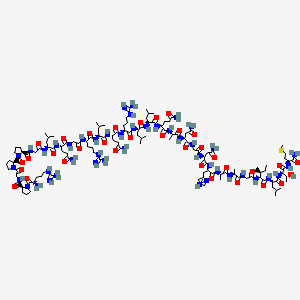
864915-61-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 864915-61-7 is known as HAEGTFTSDVS . It is the first N-terminal 1-11 residues of GLP-1 peptide .
Molecular Structure Analysis
The molecular formula of HAEGTFTSDVS is C48H71N13O20 . The molecular weight is 1150.15 . The SMILES representation of the molecule is also provided .Physical And Chemical Properties Analysis
HAEGTFTSDVS is a solid compound . It is soluble in DMSO . The compound should be stored at -20°C, protected from light, dry, and sealed .Aplicaciones Científicas De Investigación
Application in High-Tech Research & Development : The National High-tech Research & Development Program (863 Program) in China, as discussed by Fan Shao-feng (2009), highlights the importance of such compounds in scientific advancements, including their key role in project applications and budgeting processes.
Material Science and Electronics : Research by T. Ramgopal, P. Schmutz, G. Frankel (2001) supports the application in the development of new materials, particularly in the electronics industry. This indicates the compound's potential in creating novel semiconducting materials and other technological advancements.
Archaeological and Environmental Science : The work of C. Bataille et al. (2020) and C. Bataille et al. (2018) reveals the application in provenance studies, such as tracking the origins and movements of artifacts and environmental samples, using strontium isotope ratios.
Medical Imaging and Drug Delivery : In medical research, the compound has been studied for its role in imaging and drug delivery systems. The study by M. McDevitt et al. (2007) on carbon nanotubes labeled with isotopes like yttrium-86 illustrates its potential in medical imaging and targeted drug delivery.
Rheology and Blood Flow Research : The research on blood rheology by E. W. Errill (1969) suggests applications in understanding the physical properties of blood, which is crucial for medical and physiological research.
Distributed and Intelligent Automation : The study by V. Vyatkin (2011) highlights the application in the development of distributed automation systems, indicating the compound's relevance in modern industrial processes.
Advancements in Inorganic Nanoparticles : The synthesis and application of inorganic nanoparticles, as discussed by B. Cushing, V. Kolesnichenko, C. O'Connor (2004), show the compound's role in the advancement of nanotechnology.
Theoretical Studies in Optics : Theoretical studies, such as those on transient stimulated Raman amplifiers by C. Menyuk, G. Hilfer (1988), reveal applications in the field of optics and light propagation.
Ethical and Policy Considerations in Science : The compound's role in scientific policy formulation and ethical considerations in research is highlighted in studies like those by Jin Hong-mei (2005) and O. Varga et al. (2010).
Mecanismo De Acción
Propiedades
Número CAS |
864915-61-7 |
|---|---|
Fórmula molecular |
C₄₈H₇₁N₁₃O₂₀ |
Peso molecular |
1150.18 |
Secuencia |
One Letter Code: HAEGTFTSDVS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






